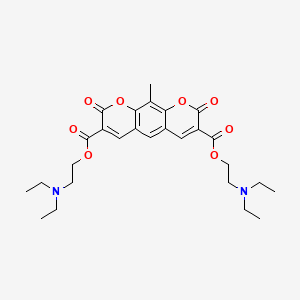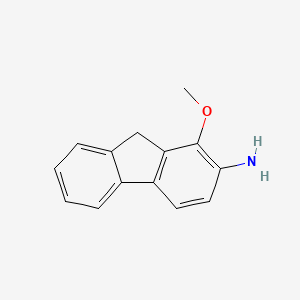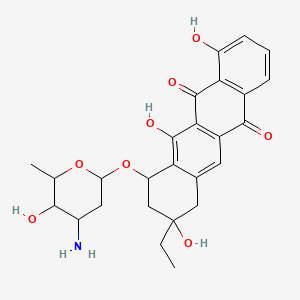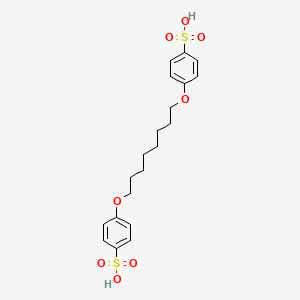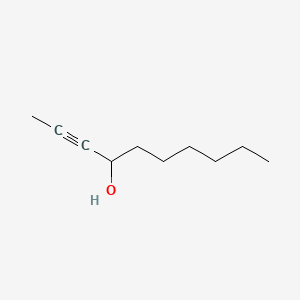
Dec-2-yn-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dec-2-yn-4-ol is an organic compound with the molecular formula C10H18O It is a member of the alkynol family, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functional group
準備方法
Synthetic Routes and Reaction Conditions: Dec-2-yn-4-ol can be synthesized through several methods. One common approach involves the alkynylation of aldehydes mediated by zinc and allyl bromide. This method allows for the reaction of aromatic, aliphatic, and vinyl aldehydes with terminal alkynes to produce propargylic alcohols, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Dec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces halides or other substituted derivatives.
科学的研究の応用
Dec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Dec-2-yn-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions contribute to the compound’s biological and chemical activities .
類似化合物との比較
Pent-4-yn-2-ol: Another alkynol with similar reactivity but a shorter carbon chain.
Hept-2-yn-4-ol: Similar structure with a different carbon chain length.
Oct-2-yn-4-ol: Shares the alkyne and alcohol functional groups but differs in carbon chain length
Uniqueness: Dec-2-yn-4-ol is unique due to its specific carbon chain length and the position of the functional groups
特性
CAS番号 |
71393-77-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
dec-2-yn-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3,5-7,9H2,1-2H3 |
InChIキー |
UHCYHYDEYHUCHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C#CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


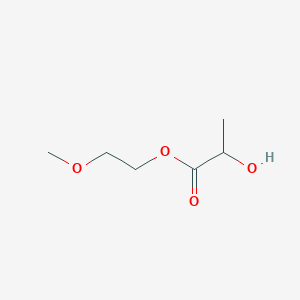


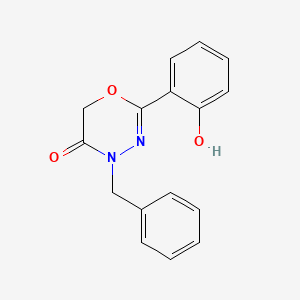
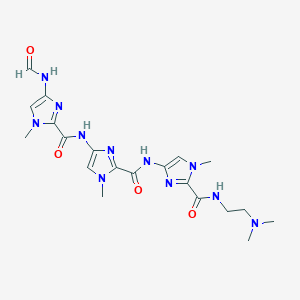
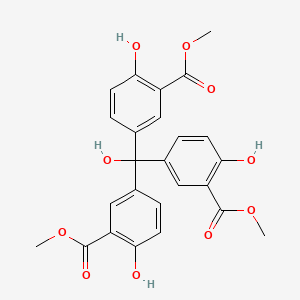
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
